1-(P-tolyl)pent-4-en-1-ol
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Overview
Description
1-(P-tolyl)pent-4-en-1-ol is an organic compound characterized by the presence of a p-tolyl group attached to a pent-4-en-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(P-tolyl)pent-4-en-1-ol can be synthesized through several methods. One common approach involves the addition of p-tolylmagnesium bromide to 4-pentenal, followed by hydrolysis to yield the desired alcohol. Another method includes the use of p-tolylacetylene in a palladium-catalyzed coupling reaction with 4-pentenal, followed by reduction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(P-tolyl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond can be reduced to yield the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products
- p-Tolylpent-4-en-1-one or p-tolylpent-4-enal.
Reduction: 1-(P-tolyl)pentan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(P-tolyl)pent-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(P-tolyl)pent-4-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, while the p-tolyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its role in different chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(benzo[d]thiazol-2-yl)-1-(p-tolyl)pent-4-en-1-ol
- 4-Penten-1-ol
- p-Tolylacetylene
Uniqueness
1-(P-tolyl)pent-4-en-1-ol is unique due to the presence of both a p-tolyl group and a pent-4-en-1-ol chain, which imparts distinct chemical properties and reactivity. Its structural features allow for a wide range of chemical transformations and applications that may not be possible with similar compounds.
Properties
Molecular Formula |
C12H16O |
---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-(4-methylphenyl)pent-4-en-1-ol |
InChI |
InChI=1S/C12H16O/c1-3-4-5-12(13)11-8-6-10(2)7-9-11/h3,6-9,12-13H,1,4-5H2,2H3 |
InChI Key |
YEPHMNQDHBUULF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCC=C)O |
Origin of Product |
United States |
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